molecular formula C20H27N5OS B6045830 5-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[(E)-2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE

5-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[(E)-2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE

Cat. No.: B6045830
M. Wt: 385.5 g/mol
InChI Key: CMUXDONAGCQZSA-HSGJKIJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[(E)-2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrazole ring, a bicyclic heptane derivative, and a thiazolone moiety, making it an interesting subject for research in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[(E)-2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and bicyclic heptane derivatives, followed by their condensation with appropriate reagents to form the final thiazolone structure. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require scalable and cost-effective methods. This might involve continuous flow synthesis, automated reaction monitoring, and purification techniques like crystallization or chromatography to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are crucial for controlling the reaction pathways and outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules like proteins and nucleic acids could reveal new insights into cellular processes.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structural features might enable it to act as a drug candidate for treating various diseases, pending further research and clinical trials.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[(E)-2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrazole derivatives, bicyclic heptane derivatives, and thiazolone compounds. Examples include:

  • 1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL derivatives
  • 1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN derivatives
  • Thiazolone derivatives

Uniqueness

The uniqueness of 5-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[(E)-2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE lies in its combination of these structural elements, which may confer unique chemical and biological properties not found in other compounds.

Properties

IUPAC Name

(2E,5E)-5-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-2-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5OS/c1-6-25-11-13(12(2)24-25)9-15-17(26)21-18(27-15)23-22-16-10-14-7-8-20(16,5)19(14,3)4/h9,11,14H,6-8,10H2,1-5H3,(H,21,23,26)/b15-9+,22-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUXDONAGCQZSA-HSGJKIJMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C=C2C(=O)NC(=NN=C3CC4CCC3(C4(C)C)C)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=C/2\C(=O)N/C(=N\N=C\3/CC4CCC3(C4(C)C)C)/S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.